3-Amino-5-(2-methyl-6-quinolyl)pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,1H3,(H3,14,16,17) |
InChI Key |
FTWHPJKZZWXWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 2 Methyl 6 Quinolyl Pyrazole and Analogous Systems
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 3-Amino-5-(2-methyl-6-quinolyl)pyrazole reveals two primary disconnection pathways. The most logical and widely employed approach involves the disconnection of the pyrazole (B372694) ring, which is a common strategy for synthesizing 5-aminopyrazoles.
Pathway A: Pyrazole Ring Disconnection
This pathway disconnects the C-N and N-N bonds of the pyrazole core. This approach identifies hydrazine (B178648) and a β-ketonitrile as the key precursors. Specifically, the target molecule can be traced back to hydrazine and 3-(2-methylquinolin-6-yl)-3-oxopropanenitrile . This intermediate contains the fully formed quinolyl moiety attached to a three-carbon chain equipped with the necessary ketone and nitrile functionalities for pyrazole ring formation.
Further disconnection of the quinolyl-β-ketonitrile intermediate focuses on the formation of the quinoline (B57606) ring itself. A logical break points to a Friedländer-type condensation, suggesting precursors like 6-acetyl-2-methylquinoline and a source for the nitrile group. The 6-acetyl-2-methylquinoline can, in turn, be retrosynthetically derived from a suitably substituted aniline (B41778), such as 4-aminoacetophenone , and a carbonyl compound with an α-methyl group, like acetone (B3395972) or acetaldehyde (B116499), which are characteristic starting materials for quinoline synthesis.
This multi-step retrosynthetic pathway is generally preferred as it builds the complex heterocycle from simpler, more readily available starting materials in a convergent manner.
Classical and Contemporary Approaches to Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several methods available. For the specific synthesis of 3-amino-5-substituted pyrazoles, reactions involving nitrile precursors are particularly effective.
The most versatile and direct method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. beilstein-journals.org In the context of the target molecule, this involves the reaction of 3-(2-methylquinolin-6-yl)-3-oxopropanenitrile with hydrazine hydrate (B1144303).
The reaction mechanism proceeds through an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent and final step is an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone moiety attacks the carbon of the nitrile group, leading to the formation of the stable, aromatic 5-aminopyrazole ring system. researchgate.net This reaction is often carried out in a protic solvent like ethanol (B145695) and can be catalyzed by acid or base, though it frequently proceeds efficiently under neutral reflux conditions.
| Precursor | Reagent | Conditions | Product | Yield (%) |
| 3-(2-methylquinolin-6-yl)-3-oxopropanenitrile | Hydrazine Hydrate | Ethanol, Reflux | This compound | High |
| Benzoylacetonitrile | Hydrazine Hydrate | Acetic Acid, Reflux | 3-Amino-5-phenylpyrazole | Good |
| Cyanoacetone | Hydrazine Salt | Aqueous medium | 3-Amino-5-methylpyrazole (B16524) | Not specified |
Chalcones, or α,β-unsaturated ketones, are versatile precursors for various heterocyclic systems, including pyrazoles. The reaction of a chalcone (B49325) with hydrazine typically yields a pyrazoline intermediate, which can subsequently be oxidized to the corresponding aromatic pyrazole.
For the synthesis of the target molecule, a hypothetical precursor would be a chalcone bearing the 2-methyl-6-quinolyl group, such as 1-(2-methylquinolin-6-yl)-3-arylprop-2-en-1-one . The reaction with hydrazine would involve a Michael addition of hydrazine to the β-carbon of the enone system, followed by intramolecular condensation and dehydration to form the pyrazoline ring. A subsequent oxidation step, often using mild oxidizing agents or sometimes occurring via air oxidation, would be required to achieve aromatization to the pyrazole.
However, this method is less direct for obtaining a 3-aminopyrazole (B16455), as it typically produces 3,5-disubstituted pyrazoles without the amino functionality unless a modified substrate is used. scholarsresearchlibrary.comorientjchem.org The starting chalcones themselves are synthesized via a Claisen-Schmidt condensation of an appropriate aryl methyl ketone (e.g., 6-acetyl-2-methylquinoline) with an aryl aldehyde. orientjchem.org
The Knorr pyrazole synthesis is a classic method that involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. slideshare.netjk-sci.comslideshare.net The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the pyrazole ring. jk-sci.com
While the traditional Knorr synthesis utilizes a 1,3-diketone or a β-ketoester, which would lead to a pyrazole with alkyl, aryl, or hydroxyl substituents, variants of this reaction can be employed to yield aminopyrazoles. When a β-ketonitrile is used as the 1,3-dielectrophile, the reaction leads to the formation of an aminopyrazole, overlapping with the methodology described in section 2.2.1. wordpress.com This specific application is sometimes considered a variant of the Knorr synthesis. The regioselectivity of the reaction can be an issue when using substituted hydrazines, as the two nitrogen atoms have different nucleophilicities, potentially leading to a mixture of isomeric products. wordpress.com
Strategies for Quinolyl Moiety Introduction and Functionalization
The quinoline ring is a prominent scaffold in many biologically active compounds. Its synthesis is well-established, with several named reactions providing access to a wide range of substituted derivatives.
The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings. organic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., a ketone or β-ketoester). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. jk-sci.com
To synthesize the key precursor 6-acetyl-2-methylquinoline , the Friedländer condensation can be employed using 4-aminoacetophenone as the 2-aminoaryl ketone component. The reaction partner would need to provide the C2-methyl group and the C3-hydrogen of the quinoline ring. A common choice for this is acetone or acetaldehyde under base-catalyzed conditions. The mechanism involves an initial aldol-type condensation between the enolate of acetone and the carbonyl group of 4-aminoacetophenone, followed by cyclization via attack of the aniline nitrogen onto the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.
This method provides a direct route to the functionalized quinoline core, which is essential for the subsequent construction of the pyrazole ring to form the final target compound. researchgate.netmdpi.com
Coupling Reactions Involving Quinolines and Pyrazole Precursors
The construction of pyrazole-quinoline scaffolds can be achieved through coupling reactions that unite pre-formed quinoline and pyrazole precursors. These methods are crucial for creating a direct bond between the two heterocyclic systems.
One established method involves the Ullmann reaction. For instance, a series of pyrazoloquinolines were synthesized starting from the methyl ester of 2-chlorobenzoic acid. An Ullmann reaction with 1,3-dimethyl-5-amino pyrazole facilitated the formation of an intermediate, which, after reaction with a Grignard reagent and subsequent cyclization with polyphosphoric acid (PPA), yielded the final pyrazoloquinoline product. mdpi.com
Another approach utilizes palladium-catalyzed cross-coupling reactions. The synthesis of 6-substituted pyrazolo[3,4-b]pyridines, an analogous system, has been accomplished through an in-situ cyclocondensation of β-halovinyl aldehydes with 5-aminopyrazoles under Heck conditions. nih.gov This intramolecular coupling, catalyzed by Pd(OAc)₂ with a xantphos (B1684198) ligand, demonstrates a regioselective and efficient route to the fused heterocyclic system. nih.gov Similarly, rhodium(III)-catalyzed three-component couplings of aldehydes, aminopyrazoles, and sulfoxonium ylides have been developed for the synthesis of related pyrazolo[1,5-a]pyrimidines, showcasing the versatility of metal-catalyzed C-H activation and annulation strategies. nih.gov
Integrated Synthesis of the Pyrazole-Quinoline Ring System
Integrated synthesis strategies aim to construct the complete pyrazole-quinoline framework within a single, streamlined process, often from simpler, acyclic precursors. These methods are prized for their efficiency and ability to rapidly generate molecular complexity.
Multi-Component Reaction (MCR) Approaches to Hybrid Systems
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single pot. distantreader.orgfrontiersin.org This approach is highly valued for its high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. distantreader.orgfrontiersin.org
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been effectively achieved through MCRs. A notable example involves the one-pot reaction of 5-aminopyrazole, an aromatic aldehyde, and dimedone in boiling ethanol, which yields a pyrazolo[3,4-b]quinoline system where the carbocyclic and central rings are not fully aromatic. mdpi.com Another approach uses 5-aminopyrazoles, aromatic aldehydes, and cyclic β-diketones like 1,3-cyclohexanedione (B196179) in the presence of a catalyst to form pyrazolo[3,4-b]quinoline derivatives. tandfonline.com A variety of catalysts, including L-proline, have been explored to facilitate these transformations. nih.govmdpi.com
Researchers have also designed pyrazole-quinoline-pyridine hybrids through a base-catalyzed, one-pot multicomponent cyclocondensation reaction. nih.gov These MCRs offer a direct and efficient pathway to complex heterocyclic systems from simple starting materials. distantreader.org
Table 1: Examples of Multi-Component Reactions for Pyrazole-Quinoline Systems
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | Dimedone | Ethanol, reflux | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| 5-Aminopyrazolone | Aromatic Aldehyde | Dimedone | H₃PW₁₂O₄₀ | Pyrazolo[3,4-b]quinoline | researchgate.net |
| 4-(2-phenylhydrazono)-4H-pyrazol-3-amine | Aromatic Aldehyde | Cyclohexanone | Ethanol, triethylamine | Pyrazolo[1,5-a]quinazoline | distantreader.org |
| Aniline | Aromatic Aldehyde | 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
Sequential Reaction Protocols for Polyheterocyclic Assembly
Sequential, or tandem, reactions offer a controlled, step-wise approach to building complex molecular architectures. These protocols involve a series of reactions occurring in a specific order within a single pot, often without the isolation of intermediates.
The synthesis of pyrazole-tethered quinoline derivatives has been achieved through an efficient one-pot, three-component reaction involving an A³-annulation strategy catalyzed by In(OTf)₃. bohrium.com The proposed mechanism for the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and α,β-unsaturated ketones involves a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization. nih.gov
A sequential four-component protocol has also been described for the synthesis of related heterocyclic systems, highlighting the strategic advantages of MCRs in creating multiple carbon-nitrogen and carbon-carbon bonds in a single operation. frontiersin.orgnih.gov These reactions proceed through a cascade of events, such as a Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization, to build the final polyheterocyclic structure. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com The synthesis of quinoline and pyrazole derivatives has been a fertile ground for the application of these principles. tandfonline.comproquest.com
Solvent-Free and Environmentally Benign Reaction Media
A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives or conducting reactions under solvent-free conditions. tandfonline.comresearchgate.net
Glycerol has emerged as a promising green solvent for the synthesis of quinoline and pyrazole derivatives due to its low toxicity, biodegradability, high boiling point, and availability from renewable feedstocks. proquest.comrjptonline.org Efficient, catalyst-free methods have been developed for preparing these heterocycles in a glycerol-acetic acid system, offering yields comparable or superior to conventional media. proquest.comrjptonline.org Water is another eco-friendly solvent utilized in one-pot, three-component syntheses of pyrimido[4,5-b]quinolones, often in the presence of a catalyst like p-toluenesulfonic acid (p-TSA). tandfonline.com
Solvent-free syntheses, often assisted by microwave irradiation, represent another significant green approach. mdpi.comresearchgate.net For example, pyrazolo[3,4-b]quinolones have been synthesized using p-TsOH under microwave-assisted, solvent-free conditions. mdpi.com Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net
Table 2: Green Solvents in Pyrazole-Quinoline Synthesis
| Reaction Type | Green Solvent/Condition | Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Quinolone & Pyrazole Synthesis | Glycerol-acetic acid | Catalyst-free | Environmentally benevolent, mild conditions, good yields | rjptonline.org |
| Pyrimido[4,5-b]quinolones Synthesis | Water | p-Toluene sulfonic acid (p-TSA) | Eco-friendly, high yields | tandfonline.com |
| Poly-hydro quinoline Synthesis | Ethanol | Gd(OTf)₃ | Green solvent, efficient | tandfonline.com |
| Pyrazolo[3,4-b]quinolones Synthesis | Solvent-free, microwave | p-TsOH | Reduced reaction time, solvent-free | mdpi.com |
| Spiro-quinoline Synthesis | Ethanol:Water | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Green solvent mixture, rapid reaction | tandfonline.com |
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. acs.org For the synthesis of quinoline-pyrazole systems, research has focused on heterogeneous catalysts, nanocatalysts, and inexpensive, earth-abundant metal catalysts. acs.orgijstr.org
Nanocatalysts, such as zinc oxide (ZnO), offer advantages like high surface area and easy recovery, making them suitable for sustainable processes. tandfonline.comacs.org Recyclable nano-ZnO has been used to catalyze the synthesis of pyrimido[4,5-b]quinolines in water. tandfonline.com Similarly, magnetic nanoparticles have been functionalized and used as efficient and reusable catalysts for the one-pot synthesis of various heterocyclic compounds, including polyhydroquinolines. mdpi.com
Copper-based catalysts, which are cheaper and more abundant than precious metals like palladium, have been developed for the sustainable synthesis of quinolines. A well-defined, air-stable Cu(II)-catalyst has been reported for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones to produce a variety of substituted quinolines under aerial conditions. ijstr.org The use of catalysts like Yb(OTf)₃ and ceric ammonium nitrate (CAN) in green solvents like ethanol or water also represents a move towards more sustainable synthetic protocols. tandfonline.comrjptonline.org
Microwave and Ultrasound-Assisted Synthesis Enhancements
The quest for more efficient, rapid, and environmentally benign synthetic protocols has led to the widespread adoption of non-conventional energy sources like microwave (MW) irradiation and ultrasound in the synthesis of heterocyclic compounds, including pyrazole derivatives. These techniques offer significant advantages over classical heating methods by enabling uniform heating, reducing reaction times, and often improving product yields and purity.
Microwave-assisted organic reaction enhancement (MORE) has proven to be a particularly valuable tool in the synthesis of pyrazole and its fused-ring analogues. acs.org The application of microwave irradiation can dramatically accelerate reaction rates, often reducing multi-hour reflux procedures to mere minutes. chim.itdergipark.org.tr For instance, in the synthesis of pyrazolo[3,4-b]quinolines, a combination of conventional and microwave-assisted methods was employed. The microwave-irradiated reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) and 2,4-dinitrophenylhydrazine (B122626) in water was completed in 2-5 minutes, a significant reduction compared to the prolonged reflux time required in the conventional ethanol-based method. dergipark.org.tr
Similarly, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines featuring a quinoline core was successfully achieved using microwave irradiation in DMF without a catalyst. unf.eduacs.org This approach highlights the ability of microwave energy to efficiently drive multicomponent reactions, which are prized for their atom economy and ability to generate molecular complexity in a single step. unf.eduacs.org A comparative study on the synthesis of pyrano[2,3-c]pyrazole derivatives demonstrated that while a conventional heating method at 80 °C required 1.4 hours to achieve an 80% yield, the microwave irradiation method furnished the product in just 25 minutes with an improved yield of 88%. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can enhance mass transfer and accelerate reaction rates. arabjchem.org This technique has been successfully applied to the synthesis of various pyrazole systems. For example, the three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives was achieved under ultrasound irradiation in water. nih.gov Another study reported the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole-3-carboxylate derivatives, where sonication for 10 minutes resulted in a 98% yield, compared to a 1-hour conventional heating method which gave an 83% yield. nih.gov These examples underscore the potential of ultrasound to enhance reaction efficiency, particularly in aqueous media, aligning with the principles of green chemistry. nih.govnih.gov
The table below summarizes a comparison between conventional and microwave-assisted methods for the synthesis of analogous pyrazole systems.
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivatives | Conventional Heating (80 °C) | 1.4 hours | 80% | nih.gov |
| Pyrano[2,3-c]pyrazole derivatives | Microwave Irradiation | 25 minutes | 88% | nih.gov |
| Pyrazole and Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Lower Yields | acs.org |
| Pyrazole and Oxadiazole Hybrids | Microwave Irradiation | 9-10 minutes | 79-92% | acs.org |
| 1-Carboamidopyrazolo[3,4-b]quinolines | Conventional Heating | Longer reflux time | Not specified | dergipark.org.tr |
| 1-Carboamidopyrazolo[3,4-b]quinolines | Microwave Irradiation (1000W) | 2-5 minutes | Not specified | dergipark.org.tr |
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction parameters is a critical step in developing a synthetic methodology to ensure the highest possible yield and purity of the target compound. Key variables that are typically screened include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry. The synthesis of this compound and its analogs is no exception, with multicomponent reactions (MCRs) being a common and efficient strategy for their construction. nih.govbeilstein-journals.orgrsc.org
Catalyst selection plays a pivotal role in directing the course of the reaction and improving yields. A wide array of catalysts have been explored for pyrazole synthesis. For instance, in a three-component synthesis of pyrazolo[3,4-b]pyridine derivatives, an extensive screening of catalysts such as ZrCl₄, InCl₃, FeCl₃, and L-proline was conducted. nih.gov The study found that 0.2 equivalents of FeCl₃ in ethanol provided the optimal conditions, yielding o-hydroxyphenylpyrazolo[3,4-b]pyridine derivatives in 89% yield. nih.gov In another example, the synthesis of pyrazole C-3 tethered imidazo[1,2-a]azines was optimized, concluding that 10 mol% of La(OTf)₃ was the most suitable catalyst. researchgate.net The development of heterogeneous and reusable catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-NH₂@TCT-Guanidine), represents a significant advancement, offering high yields, easy separation, and alignment with green chemistry principles. jsynthchem.com
The choice of solvent can profoundly influence reaction outcomes, affecting reactant solubility, reaction rates, and even chemoselectivity. Studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives revealed that while ionic liquids like [bmim]Br gave high yields in a short time, the use of conventional organic solvents resulted in lower yields and longer reaction times. nih.gov For the synthesis of pyrazole-tethered imidazopyridines, dry toluene (B28343) was identified as the optimal solvent in conjunction with a La(OTf)₃ catalyst. researchgate.net The move towards greener solvents, particularly water, is a significant trend. The use of aqueous media, often in conjunction with magnetic nanoparticle catalysts or ultrasound irradiation, has been shown to be highly effective for the synthesis of various pyrazole derivatives. nih.govjsynthchem.com
Temperature is another critical parameter. The optimal temperature for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles using a magnetic nanocatalyst was determined to be 70°C. jsynthchem.com Interestingly, the synthetic outcome can sometimes be temperature-dependent. In the synthesis of quinoline-based dihydro-1H-pyrazolo[3,4-b]pyridines, microwave irradiation led to the dihydro products, whereas conventional heating at reflux resulted in the corresponding aromatized pyrazolopyridines. unf.eduacs.org This demonstrates how energy input can be strategically used to control product formation.
The following table presents an example of the optimization of reaction conditions for the synthesis of pyrazole derivatives.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | None | Water | 100 | No reaction | researchgate.net |
| 2 | Sc(OTf)₃ (10) | Toluene | 110 | 72 | researchgate.net |
| 3 | In(OTf)₃ (10) | Toluene | 110 | 65 | researchgate.net |
| 4 | Yb(OTf)₃ (10) | Toluene | 110 | 78 | researchgate.net |
| 5 | La(OTf)₃ (10) | Toluene | 110 | 92 | researchgate.net |
| 6 | La(OTf)₃ (10) | DCE | 80 | 85 | researchgate.net |
| 7 | La(OTf)₃ (10) | Acetonitrile | 80 | 75 | researchgate.net |
| 8 | La(OTf)₃ (5) | Toluene | 110 | 81 | researchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled. For N-unsubstituted pyrazoles, NMR analysis can be complicated by annular tautomerism, where the proton on the nitrogen atom rapidly shifts between the two nitrogen atoms of the pyrazole (B372694) ring. This can lead to averaged signals or broadening of peaks for the pyrazole ring atoms. ktu.edu
A ¹H NMR spectrum of 3-Amino-5-(2-methyl-6-quinolyl)pyrazole would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals provides information about the electronic environment of the protons.
Expected ¹H NMR Signals:
Amino (-NH₂) Protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is characteristic of primary amine protons. The exact position can vary with solvent and concentration.
Pyrazole C4-H Proton: A sharp singlet is expected for the lone proton on the pyrazole ring. Its chemical shift would likely appear in the aromatic region, influenced by the adjacent amino and quinolyl groups.
Quinoline (B57606) Ring Protons: The quinoline system would present a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). Protons on the quinoline ring would show doublet and multiplet splitting patterns due to coupling with adjacent protons. The proton at the C5 position of the quinoline ring, being adjacent to the pyrazole substituent, would be of particular interest.
Methyl (-CH₃) Protons: A singlet corresponding to the three protons of the methyl group on the quinoline ring would likely appear in the upfield region, around δ 2.5 ppm.
Pyrazole N-H Proton: A very broad signal that could appear over a wide range and may sometimes be difficult to distinguish from the baseline, depending on the solvent and tautomeric exchange rate.
| Proton Group | Expected Signal Type | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| Amino (-NH₂) | Broad Singlet | 5.0 - 6.0 |
| Pyrazole C4-H | Singlet | 6.0 - 7.0 |
| Quinoline Aromatic Protons | Multiplets, Doublets | 7.0 - 8.5 |
| Quinoline Methyl (-CH₃) | Singlet | ~2.5 |
| Pyrazole N-H | Very Broad Singlet | Variable (often > 10.0) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Expected ¹³C NMR Signals:
Pyrazole C3 and C5: These carbons, bonded to nitrogen, would appear significantly downfield. Due to tautomerism, the signals for C3 (attached to -NH₂) and C5 (attached to the quinolyl group) might be broadened. In related aminopyrazoles, these carbons appear in the δ 140-160 ppm range.
Pyrazole C4: This carbon would be expected at a higher field (further upfield) compared to C3 and C5.
Quinoline Carbons: The spectrum would show multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the quinoline ring. Quaternary carbons (those without attached protons) would typically have weaker signals.
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm, would confirm the presence of the methyl group.
| Carbon Group | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 (-C-NH₂) | 150 - 160 |
| Pyrazole C5 (-C-Quinolyl) | 140 - 150 |
| Pyrazole C4 | 95 - 110 |
| Quinoline Aromatic Carbons | 110 - 150 |
| Quinoline Methyl (-CH₃) | 20 - 25 |
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the proton network within the quinoline ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of carbon signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, identifies the functional groups within a molecule by detecting the vibrations of chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies (wavenumbers) corresponding to different types of bonds and functional groups.
Expected FT-IR Absorption Bands:
N-H Stretching: The amino (-NH₂) group would show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. The pyrazole N-H bond would likely appear as a broader band in the 3100-3300 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching from the quinoline and pyrazole rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the double bonds within the pyrazole and quinoline rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The bending vibration of the -NH₂ group typically appears as a strong band around 1600-1650 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Pyrazole (N-H) | N-H Stretch | 3100 - 3300 |
| Aromatic (C-H) | C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |
| Rings (C=N, C=C) | Ring Stretch | 1450 - 1650 |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts. While N-H and O-H bonds often give weak Raman signals, aromatic rings and C=C/C=N bonds typically produce strong, sharp signals. Therefore, Raman spectroscopy would be particularly useful for characterizing the vibrations of the quinoline and pyrazole ring systems, providing confirmatory data to the FT-IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This technique is instrumental in confirming the elemental composition of a newly synthesized molecule like this compound.
An HRMS analysis would provide the exact mass of the molecular ion ([M+H]⁺ or other adducts), which can then be compared to the theoretically calculated mass based on its chemical formula (C₁₃H₁₂N₄). This comparison helps to confirm that the correct compound has been synthesized and to rule out other potential structures with the same nominal mass. The high resolution of the instrument allows for the differentiation between compounds with very similar masses.
Hypothetical HRMS Data Table:
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₂N₄ |
| Calculated Exact Mass | 224.1062 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion [M+H]⁺ | Data not available |
| Mass Error (ppm) | Data not available |
This table represents the type of data that would be generated from an HRMS experiment. The "Observed Ion" and "Mass Error" fields would be populated with experimental results.
X-ray Crystallography for Solid-State Structure Determination
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the connectivity of the amino, pyrazole, and 2-methyl-quinoline groups and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Information |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Calculated Density | Data not available |
| R-factor | Data not available |
This table illustrates the crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study. The fields would be populated with the specific data from the experimental analysis.
Reactivity and Derivatization Chemistry
Chemical Transformations of the Amino Group
The amino group on the pyrazole (B372694) ring is a primary site for nucleophilic reactions, enabling a range of derivatization strategies. mdpi.comarkat-usa.org
Acylation and Alkylation Reactions
The amino group of aminopyrazoles readily undergoes acylation with reagents such as acid chlorides and anhydrides. arkat-usa.orglifechempharma.com This reaction typically occurs at the exocyclic amino group to form the corresponding amides. While specific studies on 3-Amino-5-(2-methyl-6-quinolyl)pyrazole are not detailed in the available literature, the general reactivity of 3-aminopyrazoles suggests that acylation would proceed under standard conditions. For instance, reaction with acetyl chloride would yield N-(5-(2-methyl-6-quinolyl)-1H-pyrazol-3-yl)acetamide.
Alkylation of the amino group is also a feasible transformation, though regioselectivity can be a challenge. Reaction with alkyl halides can lead to mono- or di-alkylated products at the amino nitrogen. Furthermore, alkylation can sometimes occur at the nitrogen atoms of the pyrazole ring, depending on the reaction conditions and the substrate's tautomeric form. mdpi.comnih.gov
Table 1: Representative Acylation and Alkylation Reactions of Aminopyrazoles
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride | N-acyl-aminopyrazole |
| Acylation | Acetic Anhydride | N-acyl-aminopyrazole |
| Alkylation | Methyl Iodide | N-alkyl-aminopyrazole |
Diazotization and Subsequent Transformations (e.g., Halogenation, Arylation)
The primary amino group of 3-aminopyrazole (B16455) derivatives can be converted into a diazonium salt through treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. arkat-usa.orgnih.gov These pyrazolediazonium salts are versatile intermediates for a variety of subsequent transformations. researchgate.net
For example, in the presence of copper(I) halides (Sandmeyer reaction), the diazonium group can be replaced by a halogen (Cl, Br) to yield 3-halo-5-(2-methyl-6-quinolyl)pyrazole. Azo coupling reactions are also possible, where the diazonium salt reacts with electron-rich aromatic compounds, such as 8-hydroxyquinoline, to form highly colored azo compounds. mdpi.com This highlights the potential for creating novel dyes and functional materials. Although direct experimental data for the diazotization of this compound is limited, the established chemistry of aminopyrazoles provides a strong precedent for these transformations. researchgate.netresearchgate.net
Modifications and Reactions of the Methyl Group on the Quinoline (B57606) Ring
The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to various reactions.
Oxidation Reactions
The 2-methyl group of quinoline derivatives can be oxidized to various functional groups depending on the oxidant and reaction conditions. Vigorous oxidation, for example with potassium permanganate, can convert the methyl group into a carboxylic acid, yielding 6-(3-amino-1H-pyrazol-5-yl)quinoline-2-carboxylic acid. youtube.comaskfilo.com Milder oxidation conditions can lead to the formation of the corresponding aldehyde, quinoline-2-carbaldehyde, which is a valuable synthetic intermediate. nih.govacs.org This aldehyde can then be used in further condensation or derivatization reactions.
Condensation Reactions
The activated methyl group of 2-methylquinoline (B7769805) derivatives can participate in condensation reactions with aldehydes and ketones. rsc.orgresearchgate.net For instance, in the presence of a base or acid catalyst, it can react with aromatic aldehydes (like benzaldehyde) to form styryl derivatives. This type of reaction, often referred to as a Claisen-Schmidt condensation, would yield a compound with an extended conjugated system, potentially leading to interesting photophysical properties. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution on Pyrazole and Quinoline Rings
Both the pyrazole and quinoline rings can undergo aromatic substitution reactions, although the regioselectivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution: The pyrazole ring is generally considered an electron-rich aromatic system. Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.comyoutube.com The presence of the amino group at C3 further activates the ring towards electrophilic attack.
The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609). The position of substitution is directed by the nitrogen atom and the existing substituents. Electrophilic attack on the quinoline ring of this specific compound would likely occur on the benzene portion of the bicyclic system, with the exact position depending on the directing effects of the pyrazole substituent.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common on the unsubstituted pyrazole ring but can occur if the ring is substituted with strong electron-withdrawing groups or in fused pyrazole systems. acs.orgnih.gov
The quinoline ring, particularly the pyridine (B92270) part, is more susceptible to nucleophilic attack, especially if a good leaving group is present at the 2- or 4-positions. For the parent compound, direct nucleophilic substitution is unlikely without prior functionalization. However, if the amino group were converted to a diazonium salt and subsequently to a halogen (as described in 4.1.2), this halogenated pyrazole-quinoline derivative could then become a substrate for SNAr reactions. mdpi.com
Cycloaddition Reactions Involving the Heterocyclic Moieties
While specific examples of cycloaddition reactions involving "this compound" are not extensively documented, the inherent reactivity of the pyrazole and quinoline rings suggests their potential participation in such transformations.
Pyrazole Moiety: The pyrazole ring can act as a diene or a dienophile in Diels-Alder reactions, although its aromatic character generally makes it less reactive than non-aromatic dienes. More commonly, pyrazoles participate in [3+2] cycloaddition reactions. For instance, the pyrazole nucleus can react with various dipolarophiles. The reaction of pyrazoles with electron-deficient alkynes can lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Furthermore, in situ generated diazoacetonitrile has been shown to undergo [3+2] cycloaddition with electron-poor alkynes and alkenes to furnish substituted pyrazoles and pyrazolines. researchgate.net Multisubstituted pyrazoles can also be synthesized via a [3+2] cycloaddition/rearrangement/N-H insertion cascade reaction of α-diazoesters and ynones. researchgate.net A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles. nih.gov
Quinoline Moiety: The quinoline ring system can participate in cycloaddition reactions, particularly Diels-Alder reactions. The benzene ring of the quinoline can act as a diene in inverse-electron-demand Diels-Alder reactions, especially when activated by electron-donating groups. For example, asymmetric tetrahydroquinoline derivatives have been synthesized via an inverse-electron-demand Diels-Alder reaction between electron-rich dienophiles and electron-poor dienes derived from anilines. acs.orgmdpi.com The Povarov reaction, a formal aza-Diels-Alder [4+2]-cycloaddition, is a well-established method for synthesizing quinoline derivatives. rsc.orgresearchgate.net This reaction typically involves an electron-deficient diene (an aryl imine) and an electron-rich dienophile. rsc.org Furthermore, an inverse electron demand Diels-Alder reaction of aza-o-quinone methides and enaminones provides access to 3-aroyl quinolines. acs.org
Given these precedents, it is plausible that the pyrazole ring of "this compound" could react with suitable dipolarophiles, and the quinoline moiety could undergo Diels-Alder reactions, particularly inverse-electron-demand variants, to form more complex heterocyclic systems. The specific reaction conditions and the nature of the reacting partner would determine the outcome of such cycloadditions.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of "this compound" can proceed at several positions, including the amino group, the pyrazole ring nitrogens, and the quinoline ring. The regioselectivity and stereoselectivity of these reactions are governed by a combination of electronic and steric factors.
Regioselectivity: The presence of the amino group at the 3-position and the quinolyl group at the 5-position of the pyrazole ring significantly influences the regioselectivity of further functionalization. The amino group is a strong activating group and directs electrophilic substitution to the C4 position of the pyrazole ring.
In reactions involving the pyrazole ring nitrogens, N-alkylation or N-arylation can occur at either N1 or N2. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile. For instance, the regioselective synthesis of functionalized 3- or 5-fluoroalkyl pyrazoles from fluoroalkyl ynones and binucleophiles has been reported. enamine.netresearchgate.net A regioselective synthesis of highly functionalized pyrazoles from N-tosylhydrazones has also been developed. nih.gov
The functionalization of the quinoline ring is also subject to regioselective control. Direct C-H functionalization of quinolines, often assisted by a directing group, can occur at various positions. For example, quinoline N-oxides can be selectively functionalized at the C8 position. mdpi.com
Stereoselectivity: Stereoselective derivatization of "this compound" can lead to the formation of chiral molecules with potential biological applications. While specific examples for this particular compound are scarce, general strategies for the stereoselective synthesis of pyrazole derivatives have been developed. One approach involves the use of a chiral auxiliary. For instance, novel pyrazole derivatives have been synthesized stereoselectively using tert-butanesulfinamide as a chiral auxiliary. nih.gov The asymmetric synthesis of pyrazoles and pyrazolones can also be achieved by employing the reactivity of pyrazolin-5-one derivatives in the presence of organo- and metal-catalysts. rwth-aachen.de The enantioselective synthesis of chiral pyrazolones bearing a quaternary stereocenter at the 4-position has been achieved through a chiral phosphoric acid-catalyzed reaction. researchgate.net
The following table summarizes the key factors influencing selectivity in the derivatization of pyrazole-containing compounds.
| Reaction Type | Influencing Factors | Outcome |
| Electrophilic Substitution on Pyrazole Ring | Activating effect of the amino group | Substitution at C4 |
| N-Alkylation/Arylation of Pyrazole | Reaction conditions, nature of electrophile | N1 vs. N2 substitution |
| C-H Functionalization of Quinoline | Directing groups, catalysts | Position-selective functionalization |
| Asymmetric Synthesis | Chiral auxiliaries, chiral catalysts | Enantiomerically enriched products |
Formation of Extended and Fused Polycyclic Systems
The 3-amino group of "this compound" is a key functional handle for the construction of extended and fused polycyclic systems. This is a common and powerful strategy for the synthesis of novel heterocyclic scaffolds with diverse biological activities. mdpi.com
One of the most important reactions of aminopyrazoles is their condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgjohnshopkins.edunih.govnih.govresearchgate.net This reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons, followed by cyclization and dehydration. The regioselectivity of this reaction with unsymmetrical dicarbonyl compounds can be an issue, but in many cases, a single regioisomer is predominantly formed. nih.gov
Similarly, reaction with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov The reaction of 5-aminopyrazoles with alkynyl aldehydes has been shown to produce diversified pyrazolo[3,4-b]pyridine frameworks through a switchable C≡C bond activation. mdpi.com Furthermore, the reaction of aminopyrazoles with halogenated aromatic aldehydes can yield pyrazolo[3,4-b]quinolines. mdpi.com The reaction of a 5-aminopyrazole derivative with bis(methylthio)methylene]malononitrile followed by further transformations has been used to synthesize pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Intramolecular cyclization of suitably substituted derivatives of "this compound" can also lead to the formation of fused systems. For example, base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones is a known method for the synthesis of polysubstituted pyrroles. researchgate.net Similar strategies could potentially be applied to derivatives of the title compound. The intramolecular cyclization of ortho-substituted N-arylquinone imines can proceed under basic or thermal conditions to yield fused heterocycles. x-mol.com
The table below provides examples of fused heterocyclic systems that can be synthesized from aminopyrazole precursors.
| Reagent | Fused System |
| 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine beilstein-journals.orgjohnshopkins.edunih.govnih.govresearchgate.net |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine nih.gov |
| Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine mdpi.com |
| Halogenated Aromatic Aldehydes | Pyrazolo[3,4-b]quinoline mdpi.com |
| Bis(methylthio)methylene]malononitrile | Pyrazolo[3,4-d]pyrimidine nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Specific Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, bond lengths, bond angles, and energies for 3-Amino-5-(2-methyl-6-quinolyl)pyrazole have not been reported in publicly accessible literature. DFT is a widely used computational method that provides a good balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations would typically be performed using a specific functional (like B3LYP) and a basis set (like 6-31G*) to find the lowest energy conformation of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
A frontier molecular orbital (HOMO-LUMO) analysis for this compound is not available in published research. This type of analysis is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, and its energy level is related to the ionization potential, indicating the molecule's nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor, and its energy is related to the electron affinity, indicating the molecule's electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been documented in available scientific sources. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. It illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
There are no specific reports on the Natural Bond Orbital (NBO) analysis of this compound. NBO analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals, offering deep insights into the stability and bonding characteristics of the molecule.
Conformational Analysis and Energetics
A formal conformational analysis to determine the most stable conformers and the energetic barriers to rotation for this compound has not been published. Such an analysis would involve systematically rotating the single bonds connecting the pyrazole (B372694) and quinoline (B57606) rings to identify the global and local energy minima on the potential energy surface, which is crucial for understanding the molecule's flexibility and preferred three-dimensional structure.
Reaction Mechanism Elucidation using Computational Methods
There is no available research that elucidates the reaction mechanisms involving this compound through computational methods. DFT calculations are often employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This theoretical approach is instrumental in understanding the regioselectivity and stereoselectivity of chemical reactions and in corroborating or predicting experimental outcomes.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies for this compound would aim to correlate its three-dimensional arrangement of atoms with its physicochemical properties, excluding biological activity. While no specific SPR studies have been published for this compound, a general approach would involve the use of computational methods like Density Functional Theory (DFT).
DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31G(d), are commonly used to investigate the electronic and geometric properties of pyrazole derivatives. researchgate.netnih.govnih.gov These studies can predict various molecular properties, including:
Optimized Molecular Geometry: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For similar pyrazole-containing molecules, planarity of the ring systems is a common feature investigated. nih.gov
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can aid in the structural confirmation of the synthesized compound. nih.gov
For related pyrazole derivatives, DFT studies have been instrumental in understanding tautomeric stability and the influence of different substituents on the electronic features of the pyrazole ring. mdpi.com For instance, electron-donating groups, such as the amino group in the target compound, are known to influence the basicity and reactivity of the pyrazole core. mdpi.com
Table 1: Hypothetical Data Table for SPR Studies of this compound
| Property | Predicted Value (Hypothetical) | Method/Basis Set (Typical) | Significance |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-31G(d) | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) | Provides insight into the molecule's polarity and intermolecular interactions. |
| Molecular Electrostatic Potential | Red region near amino group; Blue region near quinoline N | DFT/B3LYP/6-31G(d) | Identifies nucleophilic (red) and electrophilic (blue) sites. |
Note: The data in this table is hypothetical and serves as an example of what SPR studies would aim to determine. No published data is available for this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for understanding the dynamic behavior of molecules. While no specific molecular modeling or simulation studies for this compound have been reported, these techniques could provide valuable insights.
Molecular dynamics (MD) simulations, for example, could be employed to study the conformational flexibility of the molecule and its interactions with solvents or other molecules. nih.govresearchgate.net Such simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net
In studies of other novel pyrazole derivatives, MD simulations have been used to explore the stability of ligand-protein complexes, often in the context of drug design. nih.govresearchgate.netnih.gov Although biological activity is excluded from this discussion, the same principles can be applied to understand intermolecular interactions in materials science or other non-biological contexts.
Table 2: Typical Approaches in Molecular Modeling and Simulation for Pyrazole Derivatives
| Technique | Software (Examples) | Information Gained | Relevance to this compound |
| Geometry Optimization | Gaussian, ORCA | Provides the lowest energy, most stable 3D structure. researchgate.net | Foundational for all other computational studies, providing the starting point for property calculations and simulations. |
| Molecular Dynamics Simulation | GROMACS, AMBER | Simulates the movement of atoms over time, revealing conformational changes and intermolecular interactions. researchgate.net | Could be used to understand how the molecule behaves in different environments (e.g., solvents) and how the quinoline and pyrazole rings move relative to each other. |
| Quantum Chemical Calculations | Gaussian, Schrödinger | Calculates electronic properties like HOMO/LUMO energies, MEP, and theoretical spectra. nih.gov | Would provide a detailed understanding of the molecule's electronic structure, reactivity, and how it might interact with light, which is crucial for optoelectronic applications. nih.gov |
Exploration of Non Biological/fundamental Applications
Photophysical Properties and Luminescence Studies
The fusion of pyrazole (B372694) and quinoline (B57606) rings is a common strategy in the design of fluorescent materials. mdpi.com Pyrazoline derivatives, for instance, are well-known for their fluorescence properties. nih.gov The photophysical characteristics of such compounds are highly dependent on the electronic nature of their substituents and the surrounding solvent environment. nih.gov
Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of molecules containing quinoline and pyrazole moieties are typically characterized by intramolecular charge transfer (ICT) transitions. nih.gov For related push-pull type amino-quinoline derivatives, absorption maxima are often observed in the range of 400–420 nm. nih.gov Upon excitation, these compounds can exhibit significant solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. mdpi.com
For example, a study on substituted amino-quinoline derivatives showed that in a non-polar solvent like n-hexane, emission occurred around 473-505 nm, while in the more polar chloroform, the emission red-shifted to 527-537 nm. nih.gov This behavior is attributed to the stabilization of the polar excited state in polar solvents. The extended π-conjugation provided by the quinolyl group at the 5-position of the pyrazole ring in 3-Amino-5-(2-methyl-6-quinolyl)pyrazole is expected to result in absorption and emission at longer wavelengths compared to simpler aryl-substituted pyrazoles.
Table 1: Representative Photophysical Data for Analogous Amino-Quinoline Derivatives in Various Solvents Note: This data is for structurally related compounds and serves as an illustrative example.
| Compound Class | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
| TFMAQ-8Ar nih.gov | n-Hexane | ~400 | 473 - 505 |
| TFMAQ-8Ar nih.gov | Chloroform | ~420 | 527 - 537 |
| Triazoloquinazolines mdpi.com | Toluene (B28343) | 360 - 400 | 419 - 521 |
| Triazoloquinazolines mdpi.com | Acetonitrile | 360 - 400 | 480 - 617 |
TFMAQ-8Ar: Push-pull type fluorescent amino-quinoline derivatives bearing phenyl aromatic groups in the 8-position.
Quantum Yield Determination
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. In many push-pull type fluorescent molecules, the quantum yield is highly sensitive to the environment. For instance, certain amino-quinoline derivatives exhibit high quantum yields in non-polar solvents, but the fluorescence is substantially quenched in polar solvents. researchgate.net This quenching is often due to the formation of a twisted-intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway. nih.gov The structural rigidity of the molecule plays a crucial role; more rigid structures often exhibit higher quantum yields. nih.gov For this compound, the quantum yield would likely be influenced by the degree of rotational freedom between the pyrazole and quinoline rings.
Effects of Substituents on Photophysical Characteristics
Substituents on the pyrazole or quinoline rings can significantly modulate the photophysical properties of the molecule. Electron-donating groups (like the amino group on the pyrazole) and electron-withdrawing groups can alter the energy of the ICT state, leading to shifts in absorption and emission wavelengths. The introduction of different aryl groups onto a quinoline core, for example, leads to distinct bathochromic (red) shifts in emission spectra due to the extension of the π-conjugated system. nih.gov Similarly, modifying substituents on pyrazole-based fluorophores is a key strategy for tuning their emission color and intensity. The methyl group on the quinoline ring of the title compound is an electron-donating group that can subtly influence the electronic properties and, consequently, the photophysical behavior.
Coordination Chemistry and Ligand Design
Nitrogen-containing heterocyclic compounds, including pyrazole and quinoline derivatives, are extensively used as ligands in coordination chemistry due to the presence of lone pair electrons on the nitrogen atoms, which can readily form coordinate bonds with metal ions. researchgate.netnih.gov The this compound molecule possesses multiple potential coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the nitrogen atom of the quinoline ring, making it a potential chelating ligand.
Synthesis of Metal Complexes with the Compound as a Ligand
The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netnih.gov For example, transition metal complexes of 3-amino-5-methylpyrazole (B16524) have been prepared by reacting the ligand with metal chlorides or sulfates. researchgate.net Similarly, complexes of nitrosopyrazolones are formed by refluxing an alcoholic solution of the ligand with metal salts, with the pH adjusted to between 5.0 and 6.0. saudijournals.com
A general synthetic route for a metal complex with this compound (L) would likely involve the following reaction:
nL + MXy → [M(L)n]Xy
Where M is a metal ion (e.g., Cu(II), Zn(II), Co(II)), X is an anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and n is the stoichiometric coefficient, typically 1 or 2. The resulting complexes can often be isolated as crystalline solids.
Investigation of Metal-Ligand Interactions
The interaction between a pyrazole-based ligand and a metal ion can be investigated using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm coordination by showing shifts in the vibrational frequencies of the C=N and N-H bonds in the ligand upon complexation. UV-Visible spectroscopy is used to study the electronic transitions within the complex, which are often different from those of the free ligand. nih.gov
The pyrazole moiety can coordinate to a metal center as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand (pyrazolato). researchgate.net In this compound, the presence of the quinoline nitrogen allows for bidentate chelation, likely involving the quinoline nitrogen and one of the pyrazole nitrogens, forming a stable five- or six-membered ring with the metal ion. The specific coordination mode would be confirmed by single-crystal X-ray diffraction analysis. nih.gov The formation of such metal complexes can lead to enhanced fluorescence compared to the free ligand or, conversely, fluorescence quenching, depending on the nature of the metal ion. nih.gov
Applications in Materials Science
The field of materials science often leverages organic molecules with specific photophysical and electronic properties. The quinoline and pyrazole moieties, both being aromatic heterocyclic systems, are known to impart desirable characteristics to functional materials.
Quinolyl-pyrazole derivatives are recognized for their potential in the development of functional organic materials, including those used in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system of these molecules can facilitate charge transport and luminescent properties, which are critical for the performance of such devices. While specific studies on this compound are not prevalent, the broader class of pyrazolo[3,4-b]quinolines has been investigated for their optical and thermal properties in the context of OLED design. The presence of the amino group could further modulate the electronic properties, potentially enhancing the performance of such materials.
Pyrazole derivatives are a significant class of compounds known for their fluorescent properties. rsc.orgnih.gov The incorporation of a quinoline ring, which is itself a fluorophore, is expected to create a molecule with interesting photoluminescent behavior. The amino group can act as an electron-donating group, which often enhances fluorescence quantum yields.
The nitrogen atoms in both the pyrazole and quinoline rings can act as binding sites for metal ions. This characteristic is often exploited in the design of fluorescent chemosensors. beilstein-journals.org Upon coordination with a metal ion, the fluorescence of the molecule can be either enhanced or quenched, providing a detectable signal for the presence of the analyte. The potential of pyrazoline derivatives as fluorescent probes for detecting various analytes has been noted. researchgate.net
Table 1: Potential Photophysical Properties of Quinolyl-Pyrazole Derivatives
| Property | General Observation for Quinolyl-Pyrazoles | Potential Influence of Functional Groups |
| Absorption Wavelength | Typically in the UV-Vis region | The extended conjugation from both quinoline and pyrazole rings is expected to lead to absorption at longer wavelengths. |
| Emission Wavelength | Varies depending on substitution; often in the blue-green region | The amino group may cause a red-shift in the emission spectrum. |
| Fluorescence Quantum Yield | Can be high, making them suitable for probe applications | The specific substitution pattern and solvent environment will significantly impact the quantum yield. |
| Solvatochromism | Often observed due to changes in dipole moment upon excitation | The presence of both donor (amino) and acceptor (pyrazole/quinoline nitrogens) groups can lead to significant solvatochromic shifts. |
Catalytic Applications
The nitrogen-rich structure of this compound makes it a promising candidate for applications in catalysis, both as an organocatalyst and as a ligand in transition metal catalysis.
While specific studies on the organocatalytic activity of this compound are limited, the presence of basic nitrogen atoms on both the pyrazole and quinoline rings, as well as the amino group, suggests it could function as a Brønsted or Lewis base catalyst in various organic transformations. Aminopyrazoles are known to be versatile building blocks in organic synthesis and can participate in a variety of reactions.
Pyrazole derivatives are well-established as effective ligands for a wide range of transition metals. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes. The additional coordination sites offered by the quinoline nitrogen and the amino group in this compound could allow it to act as a multidentate ligand, leading to the formation of highly stable and potentially catalytically active metal complexes.
Complexes of pyrazole-based ligands with copper(II) have been shown to exhibit catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The specific electronic and steric environment provided by the 2-methyl-6-quinolyl substituent could influence the catalytic efficiency and selectivity of such complexes.
Table 2: Potential Catalytic Applications of Metal Complexes with Quinolyl-Pyrazole Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Oxidation Reactions | Cu(II), Fe(II/III) | Stabilizes the metal center and modulates its redox potential. |
| Cross-Coupling Reactions | Pd(II), Ni(II) | The ligand's steric and electronic properties can influence the efficiency and selectivity of the coupling process. |
| Hydrogenation/Transfer Hydrogenation | Ru(II), Rh(I), Ir(I) | Can create a specific coordination environment around the metal to facilitate substrate activation. |
Analytical Chemistry Applications (e.g., as a reagent or standard, not drug detection)
In analytical chemistry, compounds with specific reactivity or spectroscopic properties are valuable as reagents or standards. The ability of this compound to form colored or fluorescent complexes with metal ions could be utilized for their qualitative detection or quantitative determination through spectrophotometric or fluorometric methods.
Furthermore, the presence of a primary amino group allows for derivatization reactions, which could be used to tag other molecules for analytical purposes. For instance, it could be reacted with aldehydes or ketones to form Schiff bases, which may have distinct analytical signatures. While not extensively documented for this specific compound, the general reactivity of aminopyrazoles suggests such potential applications. nih.gov
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) and a hydrazine (B178648) source. For the target compound, a primary future goal is to develop a high-yield, scalable, and environmentally benign synthesis.
Future research should focus on:
Precursor Synthesis: Developing efficient methods to synthesize the key intermediate, a β-ketonitrile or β-ketoester bearing the 2-methyl-6-quinolyl moiety.
Modern Synthetic Methodologies: Moving beyond traditional reflux conditions to explore techniques such as microwave-assisted organic synthesis (MAOS) to drastically reduce reaction times and potentially improve yields.
Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, ethanol (B145695), or ionic liquids) and catalysts to minimize environmental impact. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, higher purity. | Optimization of power, temperature, and reaction time. |
| Catalytic Approaches | Use of acid catalysts, ionic liquids, or metal catalysts to improve regioselectivity and efficiency. | Screening for optimal catalysts that are recyclable and eco-friendly. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of stable flow reactors and optimization of residence time and stoichiometry. |
Exploration of Advanced Derivatization Strategies
The 3-Amino-5-(2-methyl-6-quinolyl)pyrazole scaffold possesses multiple reactive sites amenable to derivatization, primarily the exocyclic 3-amino group and the endocyclic nitrogen atoms of the pyrazole (B372694) ring. Advanced derivatization is crucial for tuning the molecule's physicochemical and biological properties.
Key areas for exploration include:
N-Functionalization of the Amino Group: Reactions such as acylation, sulfonylation, and alkylation can be explored to generate a library of amide and sulfonamide derivatives. Condensation with aldehydes or ketones can yield Schiff bases, which are valuable intermediates.
Synthesis of Fused Heterocyclic Systems: The 3-amino group and the adjacent ring nitrogen (N2) act as a bidentate nucleophile. Reaction with 1,3-dielectrophiles, such as β-diketones or enaminones, can lead to the formation of fused pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological relevance. mdpi.com Similarly, reactions with other bifunctional reagents can yield other fused systems like pyrazolo[3,4-b]pyridines. nih.gov
Modification of the Quinoline (B57606) Ring: The quinoline moiety offers further sites for modification, such as the 2-methyl group or the aromatic ring itself, through reactions like electrophilic substitution or transition-metal-catalyzed cross-coupling.
| Derivatization Site | Reaction Type | Potential Product Class |
| 3-Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides |
| 3-Amino Group | Condensation with 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines |
| 3-Amino Group | Condensation with α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines |
| Pyrazole N1 | Alkylation / Arylation | N-Substituted Pyrazoles |
| Quinoline Ring | Electrophilic Substitution | Substituted Quinolines |
In-depth Mechanistic Studies of Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.
Future mechanistic studies should involve:
Regioselectivity Analysis: Investigating the initial condensation reaction to form the pyrazole ring to understand the factors controlling the regioselectivity, which determines the final position of the quinolyl and amino groups.
Kinetic Studies: Performing kinetic analysis of key synthetic and derivatization steps to understand reaction rates and influencing factors.
Computational Modeling: Utilizing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and rationalize observed product distributions. This can be particularly useful in understanding the cyclization mechanisms leading to fused heterocyclic systems. researchgate.net
Intermediate Trapping: Designing experiments to isolate or detect key reaction intermediates to provide direct evidence for proposed mechanisms.
Computational Design and Prediction of New Derivatives
Computational chemistry offers powerful tools for the rational design of new derivatives with tailored properties, thereby accelerating the discovery process and reducing experimental costs.
Prospective computational research should focus on:
Quantum Chemical Calculations: Employing DFT to calculate the electronic properties of designed derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and reactivity descriptors. researchgate.net These calculations can predict the reactivity and stability of new compounds.
Quantitative Structure-Activity Relationship (QSAR): If a specific biological activity is identified, QSAR models can be developed to correlate structural features of a series of derivatives with their activity, guiding the design of more potent analogues.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding modes and affinities of derivatives with specific biological targets, such as protein kinases or enzymes. nih.gov
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity indices, spectroscopic properties. | Guiding synthesis, predicting stability and reactivity. |
| QSAR | Correlation between chemical structure and biological activity. | Designing derivatives with enhanced potency. |
| Molecular Docking | Binding affinity and orientation within a biological target's active site. | Virtual screening and lead optimization in drug discovery. |
Discovery of Unconventional Chemical Properties and Applications
Beyond traditional medicinal chemistry applications, the unique electronic and structural features of a quinoline-pyrazole conjugate suggest potential for unconventional applications in materials science and chemical sensing.
Future research should explore:
Photophysical Properties: Investigating the fluorescence and phosphorescence characteristics of the molecule and its derivatives. The extended π-conjugation across the quinoline and pyrazole systems may lead to interesting luminescent properties, with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com
Chemosensing: Exploring the ability of the compound to act as a chemosensor for detecting metal ions or anions. The nitrogen atoms in the heterocyclic rings can act as coordination sites, and binding events could lead to a measurable change in fluorescence or color. mdpi.com
Materials Science: Investigating the incorporation of this scaffold into larger molecular architectures, such as metal-organic frameworks (MOFs) or conjugated polymers, to develop new materials with novel thermal, electronic, or optical properties.
Integration with Emerging Technologies in Organic Synthesis
Leveraging cutting-edge technologies can significantly accelerate the synthesis, derivatization, and screening of new compounds based on the this compound scaffold.
Future integration should include:
High-Throughput Synthesis: Employing automated synthesis platforms to rapidly generate large libraries of derivatives for screening. This approach is particularly valuable for exploring structure-activity relationships systematically.
Artificial Intelligence (AI) and Machine Learning: Using AI algorithms to predict reaction outcomes, suggest optimal synthetic routes, and design novel structures with desired properties based on existing data.
Photoredox and Electrocatalysis: Utilizing modern catalytic methods like photoredox or electrochemistry to achieve novel transformations and functionalizations on the pyrazole or quinoline rings that are difficult to accomplish with traditional thermal methods.
Q & A
Q. Advanced Research Focus
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set).
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃).
- Tautomerism Analysis : Use variable-temperature NMR to identify dominant tautomeric forms .
How to design catalytic systems for synthesizing this compound with improved enantiomeric purity?
Advanced Research Focus
Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) can enhance stereocontrol in Friedel-Crafts or cycloaddition reactions. For example, Moon et al. achieved enantioselective synthesis of pyrazolo[1,5-a]quinolines via aerobic oxidation with a Cu(I)-catalyst system .
What in vitro models assess the compound’s biological activity while minimizing toxicity?
Q. Advanced Research Focus
- Cytotoxicity Screening : Use HepG2 cells with MTT assays (IC₅₀ thresholds < 50 μM).
- CYP450 Inhibition Studies : Evaluate metabolic stability using human liver microsomes.
- Structure-Toxicity Relationships : Cross-reference safety data from analogous pyrazoles (e.g., LD₅₀ > 500 mg/kg in rodents) .
How to optimize solvent systems for large-scale crystallization without compromising yield?
Advanced Research Focus
Screen solvents using Hansen solubility parameters. Ethanol/water (70:30 v/v) effectively crystallizes pyrazole derivatives by balancing polarity and solubility. For heat-sensitive intermediates, use anti-solvent methods (e.g., dropwise addition of hexane) .
What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Focus
Apply DFT (B3LYP/6-31G*) to model transition states and charge distribution. Meta-substitution on the quinoline ring enhances electrophilicity at C5, favoring SNAr reactions with amines or thiols .
How to design a stability-indicating HPLC method for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
